Diisooctyl phenyl phosphite
Overview
Description
Diisooctyl phenyl phosphite (DOPP) is a phosphite ester compound used in a wide variety of industries and applications. It is used as a flame retardant, as a plasticizer, as an antioxidant, and as an intermediate in the synthesis of other chemicals. It is an important chemical in the synthesis of polymers, resins, and other materials. DOPP is also used in the production of lubricants, surfactants, and other industrial products.
Scientific Research Applications
Antioxidant Properties in Polymer Systems
Diisooctyl phenyl phosphite, as a type of organic phosphite, shows notable properties as an antioxidant in polymer systems. Schwetlick et al. (1987) in their study highlighted the kinetics and mechanism of the reaction of organic phosphites with peroxyl radicals. They found that these phosphites, including phenyl phosphites, can act as chain-terminating primary antioxidants in polymer systems, though their activity is lesser compared to phenols (Schwetlick et al., 1987).
Stabilizing Action in Poly(vinyl chloride)
In the thermal degradation of poly(vinyl chloride) (PVC), mixtures of organic phosphites (including diisooctyl phenyl phosphite) with isocyanates have been investigated. Razuvaev et al. (1974) found that these mixtures significantly affect the rate of dehydrochlorination and crosslinking in PVC, demonstrating the stabilizing action of phosphites in such contexts (Razuvaev et al., 1974).
Catalytic Applications
In the realm of catalysis, the role of phosphites, including diisooctyl phenyl phosphite, has been explored. For instance, Kloß et al. (2019) studied the effects of substitution patterns in phosphite ligands used in rhodium-catalyzed hydroformylation. They found that substituents in the ortho-position, such as in phenyl phosphites, enhance the hydrolysis stability of these catalysts while maintaining activity and regioselectivity, crucial for industrial applications (Kloß et al., 2019).
Plant Pathogen Control
In agricultural sciences, phosphites, a class to which diisooctyl phenyl phosphite belongs, have been used as resistance elicitors in plants. Wu et al. (2019) demonstrated that phosphite treatments in plants lead to enhanced resistance against pathogens by modifying several metabolite pools crucial for plant defense (Wu et al., 2019). Similarly, Machinandiarena et al. (2012) found that potassium phosphite primes defense responses in potatoes against Phytophthora infestans, an important pathogen, by activating early and intense defense mechanisms (Machinandiarena et al., 2012).
Biochemical Studies
The biochemical aspects of phosphites, including diisooctyl phenyl phosphite, have been explored in various studies. For example, the study by Meredith et al. (1988) on neuropathy target esterase indicates the biochemical interactions and inhibitory effects of similar phosphite compounds (Meredith et al., 1988).
properties
IUPAC Name |
bis(6-methylheptyl) phenyl phosphite | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39O3P/c1-20(2)14-8-6-12-18-23-26(25-22-16-10-5-11-17-22)24-19-13-7-9-15-21(3)4/h5,10-11,16-17,20-21H,6-9,12-15,18-19H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKQLHLOONCFDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOP(OCCCCCC(C)C)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diisooctyl phenyl phosphite | |
CAS RN |
26544-22-9 | |
Record name | Phosphorous acid, diisooctyl phenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphorous acid, diisooctyl phenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diisooctyl phenyl phosphite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.418 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Diisooctyl phenyl phosphite | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBT93TS2WG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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